2-Amino-6-methylnicotinic acid 2-Amino-6-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 846021-26-9
VCID: VC1999998
InChI: InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
SMILES: CC1=NC(=C(C=C1)C(=O)O)N
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

2-Amino-6-methylnicotinic acid

CAS No.: 846021-26-9

Cat. No.: VC1999998

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methylnicotinic acid - 846021-26-9

Specification

CAS No. 846021-26-9
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 2-amino-6-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Standard InChI Key XQBYYQRWYONQLM-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C(=O)O)N
Canonical SMILES CC1=NC(=C(C=C1)C(=O)O)N

Introduction

Chemical Properties and Structure

Physical Properties

2-Amino-6-methylnicotinic acid is characterized by specific physical and chemical properties that determine its behavior in various reactions and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 2-Amino-6-methylnicotinic acid

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
CAS Number846021-26-9
AppearanceCrystalline solid
SolubilitySoluble in polar solvents; limited water solubility
MDL NumberMFCD03427668

Structural Characteristics

The compound features a pyridine ring with a carboxylic acid group at position 3, an amino group at position 2, and a methyl group at position 6. This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations. The amino group provides a nucleophilic site, while the carboxylic acid offers opportunities for esterification, amidation, and other transformations.

Structural Comparison with Related Compounds

2-Amino-6-methylnicotinic acid shares structural similarities with several other compounds that appear in the literature. Table 2 provides a comparative overview of related structures.

Table 2: Structural Comparison with Related Compounds

CompoundStructural DifferencesCAS NumberReference
2-Amino-6-methylpyridineLacks carboxylic acid group at position 31824-81-3
6-Amino-4-methylnicotinic acidAmino group at position 6, methyl at position 4179555-11-4
2-Amino-6-methylisonicotinic acidCarboxylic acid at position 4 instead of 365169-64-4
6-Methyl-2-(methylamino)nicotinic acidMethylamino group instead of amino group155790-12-8

Synthesis Methods

Alternative Synthesis Methods

Alternative methods for synthesizing 2-amino-6-methylnicotinic acid have also been documented:

  • Acid/Base Hydrolysis Method:

    • Hydrolyzing 2-chloro-3-cyano-6-methylpyridine under acidic or basic conditions

    • Reacting the obtained 2-chloro-6-methylnicotinic acid with ammonia

  • Organic Solvent Method:

    • Reacting 2-chloro-3-cyano-6-methylpyridine with ammonia in an organic solvent (e.g., alcohol)

    • Obtaining 2-amino-3-cyano-6-methylpyridine

    • Hydrolyzing under acidic or basic conditions

MethodConditionsYield (%)Reference
Aqueous ammonia route28% ammonia solution, 170°C, 40h; then acid workup74% (step yield); 62.9% (total yield)
Ethanolic ammonia routeSaturated NH₃ in ethanol, 170°C, 15h; then 15% KOH, 100°C, 3h94% (step yield); 38.5% (total yield)
One-pot synthesisAqueous ammonia (20-30%), 120-180°C, 2-10h; then NaOH/KOH treatmentHigh yield with high purity (specific values vary)

The patent literature emphasizes optimization parameters including:

  • Ammonia concentration (optimally 20-30%)

  • Reaction temperature (preferably 120-180°C)

  • Reaction time (2-10 hours for optimal conversion)

  • Base selection (sodium hydroxide or potassium hydroxide)

  • pH control during workup (optimally pH 4-5)

Applications and Uses

Agricultural Applications

The patent literature specifically mentions 2-amino-6-methylnicotinic acid as a production intermediate for compounds useful as active ingredients in agricultural chemicals . These may include:

  • Pesticides: Compounds based on the 2-amino-6-methylnicotinic acid scaffold may exhibit pesticide activity.

  • Plant Growth Regulators: The structural features of this compound make it potentially useful in developing plant growth regulators.

Research Applications

In research settings, 2-amino-6-methylnicotinic acid and related compounds have been investigated for various applications:

  • ATP-Competitive Inhibitor Development: Related structures such as 2-amino-6-methyl-pyrimidine benzoic acids have been designed as ATP-competitive inhibitors of casein kinase-2 (CK2), which has implications for cancer treatment, particularly in lung, prostate, and acute myeloid leukemia .

  • Nonlinear Optical Applications: Related amino-substituted pyridinium compounds have been studied for second-order nonlinear optical applications, suggesting potential uses in optoelectronic devices .

Chemical Reactivity and Behavior

Reactive Sites and Chemical Transformations

The multiple functional groups in 2-amino-6-methylnicotinic acid provide several reactive sites for chemical transformations:

  • Carboxylic Acid Group: Can undergo esterification, amidation, and salt formation reactions.

  • Amino Group: Can participate in various reactions including:

    • Diazotization and subsequent transformations

    • Acylation or alkylation to form substituted amino derivatives

    • Condensation reactions with carbonyl compounds

  • Methyl Group: Can undergo oxidation to form carboxylic acid derivatives or participate in halogenation reactions.

  • Pyridine Ring: Provides opportunities for electrophilic or nucleophilic substitution reactions, depending on reaction conditions.

Common Reactions

Based on the reactivity of similar compounds, 2-amino-6-methylnicotinic acid likely undergoes several common reactions:

Table 4: Potential Reactions of 2-Amino-6-methylnicotinic acid

Reaction TypeReagentsExpected ProductsPotential Applications
EsterificationAlcohols, acid catalystEsters of 2-amino-6-methylnicotinic acidProdrug development, synthesis intermediates
AmidationAmines, coupling agentsAmides of 2-amino-6-methylnicotinic acidPeptide-like structures, pharmaceutical intermediates
ReductionLiAlH₄, NaBH₄Corresponding alcohol derivativesSynthetic intermediates
Halogenation of methyl groupNBS, peroxidesBromomethyl derivativesBuilding blocks for further functionalization
Salt formationMetal hydroxides, organic basesMetal or organic saltsImproved solubility, crystalline forms

Current Research and Development

Current research involving 2-amino-6-methylnicotinic acid and related structures focuses on several areas:

  • Synthesis Optimization: Development of more efficient, environmentally friendly synthesis methods with higher yields and purity .

  • Derivative Development: Creation of novel derivatives with enhanced biological activity or specific physicochemical properties.

  • Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity, particularly in the context of enzyme inhibition .

  • Materials Science Applications: Exploration of the potential use of functionalized pyridine derivatives in materials science, particularly for optoelectronic applications .

Analytical Methods and Characterization

Several analytical techniques are commonly employed for the characterization and quality control of 2-amino-6-methylnicotinic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and purity assessment.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.

  • High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation of potential impurities.

  • Infrared Spectroscopy (IR): Identifies functional groups and confirms structural features.

  • X-ray Crystallography: Provides definitive structural information when crystalline samples are available.

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